
Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an ethyl ester group and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 2-(aminomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(aminomethyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 2-(aminomethyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexane ring.
These comparisons highlight the unique properties of this compound, such as its specific ring size and ester group, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 2-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h8-9H,2-7,11H2,1H3 |
InChI-Schlüssel |
AYTSGLNJIZTGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


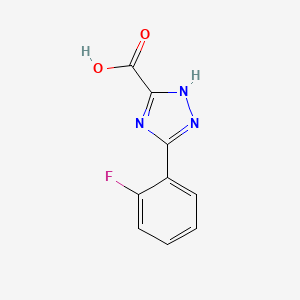
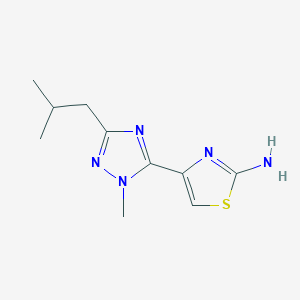
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)

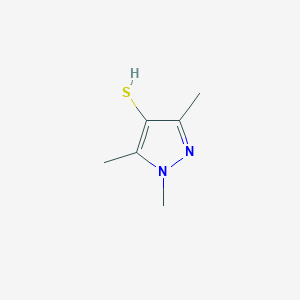
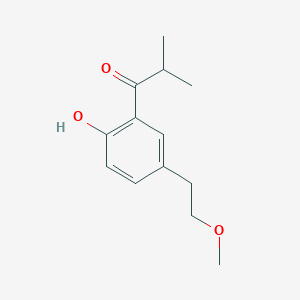
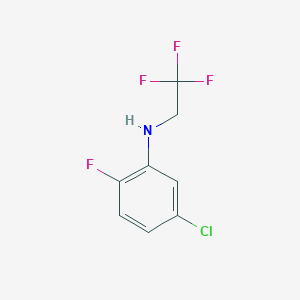
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
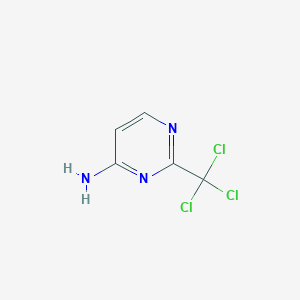
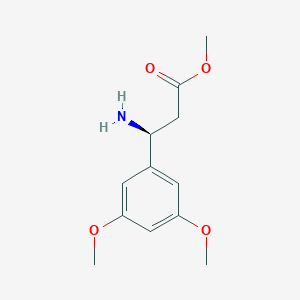
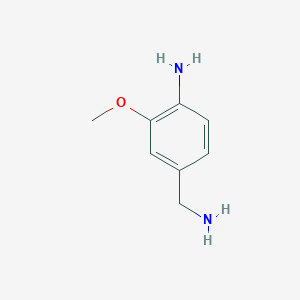
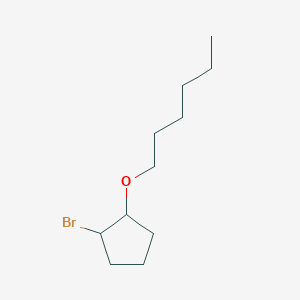
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
